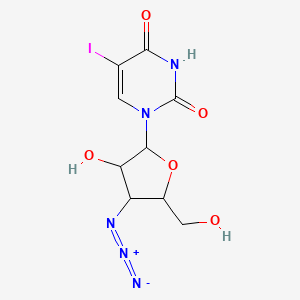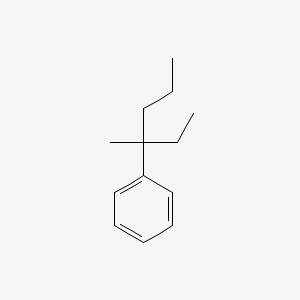
3-Methyl-3-phenylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-phenylhexane is an organic compound with the molecular formula C13H20. It is a branched hydrocarbon featuring a phenyl group attached to the third carbon of a hexane chain, along with a methyl group on the same carbon. This compound is part of the alkane family, characterized by single bonds between carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-phenylhexane typically involves the alkylation of benzene with 3-methylhexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzene ring acts as a nucleophile, attacking the electrophilic carbon in the alkyl halide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization ensures efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound is less common but can be achieved using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using reagents like chlorine gas (Cl2) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure.
Substitution: Cl2, Br2, UV light or heat.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-phenylhexane finds applications in various fields of scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon reactivity and mechanisms of organic reactions.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its pharmacokinetic properties and potential as a drug delivery agent.
Industry: Utilized in the synthesis of specialty chemicals and as a solvent in organic reactions.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-phenylhexane in chemical reactions involves the interaction of its phenyl and methyl groups with various reagents. The phenyl group can stabilize carbocations formed during reactions, while the methyl group can influence the compound’s reactivity through inductive and hyperconjugative effects. Molecular targets and pathways include electrophilic aromatic substitution and free radical mechanisms.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2-phenylhexane: Similar structure but with the phenyl group on the second carbon.
3-Methyl-3-hexanol: Contains a hydroxyl group instead of a phenyl group.
3-Phenylhexane: Lacks the methyl group on the third carbon.
Uniqueness: 3-Methyl-3-phenylhexane is unique due to the specific positioning of its phenyl and methyl groups, which confer distinct reactivity and physical properties compared to its analogs. This unique structure makes it a valuable compound for studying the effects of branching and aromatic substitution in hydrocarbons.
Eigenschaften
CAS-Nummer |
4468-40-0 |
|---|---|
Molekularformel |
C13H20 |
Molekulargewicht |
176.30 g/mol |
IUPAC-Name |
3-methylhexan-3-ylbenzene |
InChI |
InChI=1S/C13H20/c1-4-11-13(3,5-2)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
InChI-Schlüssel |
GIMKIOCRQZVNND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)
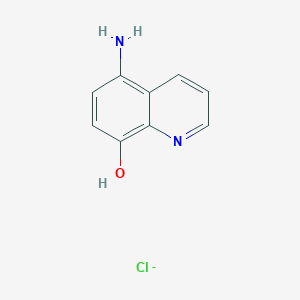
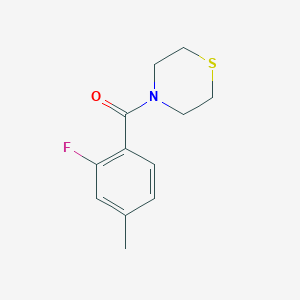
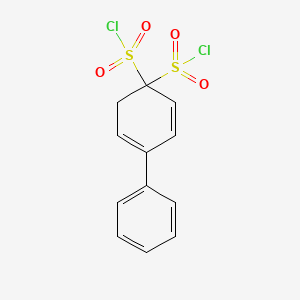
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
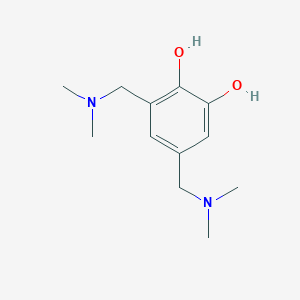
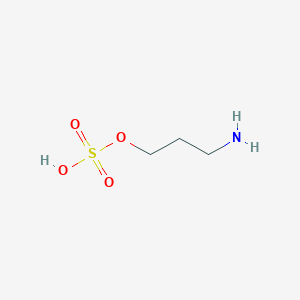

![7-Methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14754519.png)
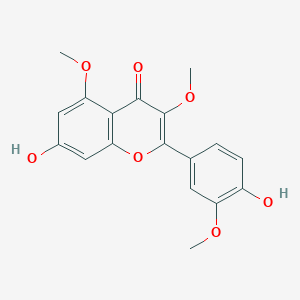
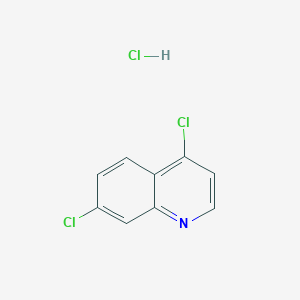
![Naphtho[2,3-g]quinazoline](/img/structure/B14754529.png)
